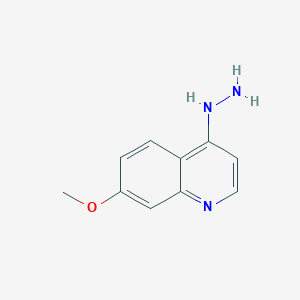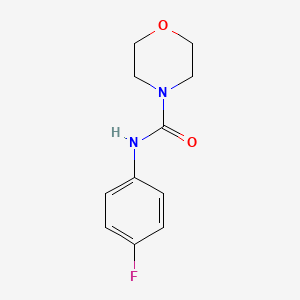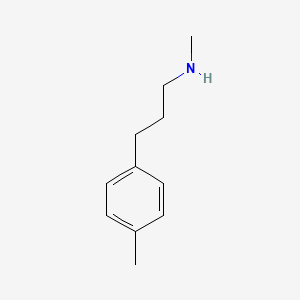![molecular formula C19H14FN3O3 B12127366 3-fluoro-N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B12127366.png)
3-fluoro-N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide is a complex organic compound that features a quinazolinone core, a furan ring, and a fluorobenzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Quinazolinone Core: This can be achieved by cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone.
Introduction of the Furan Ring: The furan ring can be introduced via a condensation reaction with a furan-2-carbaldehyde derivative.
Fluorobenzamide Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using larger quantities of reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
3-fluoro-N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The quinazolinone core can be reduced to form tetrahydroquinazolinone derivatives.
Substitution: The fluorine atom on the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Tetrahydroquinazolinone derivatives.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activities.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Industrial Applications: It may find use in the development of new materials or as a precursor in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 3-fluoro-N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide would depend on its specific biological target. Generally, compounds with a quinazolinone core are known to interact with various enzymes and receptors, potentially inhibiting their activity. The furan ring and fluorobenzamide moiety may enhance binding affinity and selectivity towards specific molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one and 2-methylquinazolin-4(3H)-one.
Furan Derivatives: Compounds like furan-2-carboxamide and furan-2-carbaldehyde derivatives.
Fluorobenzamide Derivatives: Compounds like 4-fluoro-N-phenylbenzamide and 2-fluoro-N-methylbenzamide.
Uniqueness
3-fluoro-N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide is unique due to the combination of its structural features, which include a quinazolinone core, a furan ring, and a fluorobenzamide moiety. This combination may result in unique biological activities and properties that are not observed in other similar compounds.
Eigenschaften
Molekularformel |
C19H14FN3O3 |
|---|---|
Molekulargewicht |
351.3 g/mol |
IUPAC-Name |
3-fluoro-N-[7-(furan-2-yl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]benzamide |
InChI |
InChI=1S/C19H14FN3O3/c20-13-4-1-3-11(7-13)18(25)23-19-21-10-14-15(22-19)8-12(9-16(14)24)17-5-2-6-26-17/h1-7,10,12H,8-9H2,(H,21,22,23,25) |
InChI-Schlüssel |
KCKYWPYXXSCATB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC(=O)C2=CN=C(N=C21)NC(=O)C3=CC(=CC=C3)F)C4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene](/img/structure/B12127286.png)

![1H-Indene-1,3(2H)-dione, 2-[(2-chlorophenyl)methylene]-](/img/structure/B12127300.png)






![ethyl 2-{(2E)-3-[3-methoxy-4-(phenylmethoxy)phenyl]prop-2-enoylamino}-5-acetyl-4-methylthiophene-3-carboxylate](/img/structure/B12127351.png)
![[(2-Chlorophenyl)methyl][(4-fluoro-3-methylphenyl)sulfonyl]amine](/img/structure/B12127353.png)



